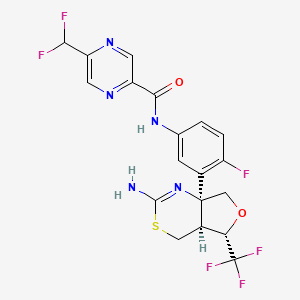

BACE-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H15F6N5O2S |

|---|---|

Molecular Weight |

491.4 g/mol |

IUPAC Name |

N-[3-[(4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C19H15F6N5O2S/c20-11-2-1-8(29-16(31)13-5-27-12(4-28-13)15(21)22)3-9(11)18-7-32-14(19(23,24)25)10(18)6-33-17(26)30-18/h1-5,10,14-15H,6-7H2,(H2,26,30)(H,29,31)/t10-,14+,18-/m1/s1 |

InChI Key |

ZKKFSFUYHYWFFE-FWVNDXEPSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H](OC[C@@]2(N=C(S1)N)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)C(F)(F)F |

Canonical SMILES |

C1C2C(OCC2(N=C(S1)N)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the BACE1 Inhibitor Mechanism of Action in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the accumulation of which is a primary pathological hallmark of Alzheimer's disease (AD).[1][2][3] The "amyloid cascade hypothesis" posits that this accumulation initiates a cascade of events leading to synaptic dysfunction, neurodegeneration, and cognitive decline.[2] Consequently, BACE1 has been a major therapeutic target for the development of disease-modifying drugs. BACE1 inhibitors are designed to block the enzymatic activity of BACE1, thereby reducing the production of all Aβ species.[4] Despite demonstrating robust Aβ reduction in preclinical and clinical studies, all BACE1 inhibitors have so far failed in late-stage trials due to a lack of cognitive efficacy and mechanism-based side effects. This guide provides a detailed technical overview of the BACE1 inhibitor mechanism of action, quantitative data from key studies, detailed experimental protocols, and an analysis of the challenges that have hindered their clinical success.

The Amyloidogenic Pathway and the Role of BACE1

The generation of Aβ peptides is a two-step proteolytic process involving the sequential cleavage of the amyloid precursor protein (APP), a type I transmembrane protein.

-

β-Cleavage: In the amyloidogenic pathway, BACE1 initiates the first cut. It cleaves APP at the N-terminus of the Aβ domain, releasing a large soluble ectodomain (sAPPβ) and leaving a 99-amino acid membrane-bound C-terminal fragment (C99). BACE1 is a transmembrane aspartyl protease, and this cleavage typically occurs in the acidic environment of endosomes.

-

γ-Cleavage: The C99 fragment is subsequently cleaved by γ-secretase, a multi-subunit protease complex. This second cut occurs within the transmembrane domain of C99 at several sites, leading to the release of Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone and neurotoxic Aβ42.

A rare mutation in the APP gene (A673T) that reduces BACE1 cleavage has been shown to be protective against Alzheimer's disease, providing strong genetic validation for BACE1 as a therapeutic target.

Quantitative Data on BACE1 Inhibitor Efficacy

Numerous small-molecule BACE1 inhibitors have been developed and tested. Their efficacy is typically measured by their in vitro potency (IC50) and their ability to reduce Aβ levels in vivo.

Table 1: In Vitro Potency of Selected BACE1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Verubecestat (MK-8931) | BACE1 | FRET Assay | 13 | |

| Atabecestat (JNJ-54861911) | BACE1 | FRET Assay | 6.4 | |

| Lanabecestat (AZD3293) | BACE1 | Cell-based | 15 (Aβ40) | ClinicalTrials.gov |

| Elenbecestat (E2609) | BACE1 | FRET Assay | 10.9 | |

| FAH65 | BACE1 (APP-Selective) | P5-P5' Activity Assay | 120 |

Table 2: In Vivo Aβ Reduction in Clinical Trials (Human Cerebrospinal Fluid)

| Compound | Study Phase | Dose | Aβ40 Reduction | Aβ42 Reduction | Reference |

| Verubecestat (MK-8931) | Phase I | 12-60 mg | 79-86% | 79-86% | |

| Atabecestat (JNJ-54861911) | Phase I | 5-50 mg | 65-90% | 65-90% | |

| Lanabecestat (AZD3293) | Phase I | 5-50 mg | up to 75% | up to 75% | |

| Elenbecestat (E2609) | Phase II | 50 mg/day | ~70% | ~70% |

Key Experimental Protocols

The characterization of BACE1 inhibitors involves a series of standardized in vitro and in vivo assays.

Protocol: In Vitro BACE1 Activity Assay (FRET-based)

This protocol measures the direct enzymatic activity of BACE1 on a synthetic peptide substrate.

-

Objective: To determine the IC50 of a test compound against recombinant human BACE1.

-

Principle: A fluorogenic peptide substrate containing a fluorescent donor and a quenching acceptor is used. Cleavage of the substrate by BACE1 separates the donor from the quencher, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human BACE1 enzyme.

-

BACE1 FRET substrate (e.g., based on the Swedish APP mutation sequence).

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

-

Test compound and vehicle (DMSO).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the microplate wells. Include vehicle-only (0% inhibition) and no-enzyme (background) controls.

-

Enzyme Preparation: Dilute the BACE1 enzyme to its final working concentration in cold assay buffer.

-

Incubation: Add the diluted enzyme to the wells containing the test compound and incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the BACE1 FRET substrate (final concentration typically 250-750 nM) to all wells to start the reaction.

-

Measurement: Read the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as an endpoint reading after a fixed time. Excitation/Emission wavelengths depend on the specific fluorophore used (e.g., Ex/Em = 350/490 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell-Based Aβ Quantification Assay (ELISA)

This protocol measures the ability of an inhibitor to reduce Aβ production in a cellular context.

-

Objective: To quantify the reduction of secreted Aβ40 and Aβ42 in the supernatant of APP-overexpressing cells treated with a BACE1 inhibitor.

-

Materials:

-

Cell line stably overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP).

-

Cell culture medium (e.g., DMEM/Opti-MEM).

-

Test compound.

-

Commercially available Aβ40 and Aβ42 ELISA kits.

-

-

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the conditioned medium (supernatant).

-

Aβ Quantification: Analyze the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions. This typically involves capturing Aβ with an N-terminal specific antibody and detecting with a C-terminal specific antibody (for Aβ40 or Aβ42).

-

-

Data Analysis:

-

Generate a standard curve for each Aβ peptide.

-

Calculate the concentration of Aβ in each sample.

-

Determine the IC50 for Aβ reduction by plotting the normalized Aβ levels against the inhibitor concentration.

-

BACE1 Inhibitor Development and Evaluation Workflow

The development of a BACE1 inhibitor follows a rigorous preclinical and clinical pipeline to assess its potency, selectivity, safety, and efficacy.

Challenges and Mechanism-Based Side Effects

Despite potent Aβ reduction, BACE1 inhibitor clinical trials have been halted due to safety concerns and a failure to improve cognitive outcomes. These issues are largely attributed to the enzyme's role in processing other physiologically important substrates.

BACE1 has a range of substrates besides APP, and inhibiting their cleavage can disrupt essential biological processes. Key substrates include:

-

Neuregulin-1 (NRG1): Crucial for proper myelination of peripheral and central neurons. BACE1 knockout mice exhibit hypomyelination.

-

Jagged-1 (Jag1): A ligand in the Notch signaling pathway, important for neurogenesis and astrogenesis.

-

Seizure protein 6 (Sez6): Implicated in synaptic function and plasticity.

-

Voltage-gated sodium channel subunits (e.g., Navβ2): Important for regulating neuronal excitability.

The inhibition of these pathways is believed to contribute to the adverse effects observed in clinical trials, including cognitive worsening and neuropsychiatric symptoms. This suggests that while the on-target effect of Aβ reduction was achieved, the simultaneous on-target inhibition of other substrate pathways led to an unacceptable safety profile.

Conclusion and Future Perspectives

The journey of BACE1 inhibitors exemplifies a classic drug development challenge: translating a potent, mechanism-based effect into a safe and effective therapy. The uniform failure of these agents in Phase III trials has led to a re-evaluation of this strategy. Key lessons learned indicate that the timing of intervention and the therapeutic window are critical.

Future strategies may include:

-

Earlier Intervention: Administering BACE1 inhibitors to individuals in the preclinical or prodromal stages of AD, before significant irreversible neurodegeneration has occurred.

-

Lower Doses: Using lower, safer doses that partially reduce Aβ production over a long period, potentially delaying disease onset without causing severe side effects.

-

Substrate-Selective Inhibitors: Developing novel inhibitors that can selectively block the cleavage of APP while sparing other key substrates like NRG1, a strategy that is currently in early preclinical development.

-

Combination Therapy: Using a low-dose BACE1 inhibitor to prevent the re-accumulation of plaques after initial clearance by anti-amyloid immunotherapies.

While BACE1 inhibition has faced significant setbacks, the target remains strongly validated by human genetics. The wealth of data from past trials provides crucial insights that will guide the development of next-generation therapies for Alzheimer's disease.

References

Structural Biology of the BACE1 Active Site: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural biology of the Beta-secretase 1 (BACE1) active site. BACE1 is a prime therapeutic target for Alzheimer's disease, and a thorough understanding of its active site is crucial for the rational design of effective inhibitors. This document details the key structural features, catalytic mechanism, and quantitative parameters of BACE1 activity, alongside detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.

The BACE1 Active Site: A Structural Overview

BACE1, also known as β-site amyloid precursor protein cleaving enzyme 1, is a type I transmembrane aspartic protease.[1][2] Its active site is located in the extracellular luminal domain and is responsible for the initial cleavage of the Amyloid Precursor Protein (APP), a critical step in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][3]

The active site of BACE1 shares structural homology with other aspartic proteases like pepsin and is characterized by a bilobal structure with a substrate-binding cleft located between the N- and C-terminal lobes.[4] Key features of the active site include:

-

The Catalytic Dyad: The catalytic activity of BACE1 is dependent on a pair of aspartic acid residues, Asp32 and Asp228 (in some literature, referred to as Asp93 and Asp289 based on different numbering schemes), located at the heart of the active site. These residues are essential for catalysis, employing a general acid-base mechanism to hydrolyze the peptide bond of the substrate.

-

The Flap Region: A flexible β-hairpin loop, known as the "flap" (residues 67-77), covers the active site. This flap plays a crucial role in regulating substrate access and positioning within the active site. In the apo (unbound) form, the flap is generally in an "open" conformation, allowing substrate entry. Upon substrate or inhibitor binding, it adopts a "closed" conformation, securing the ligand in the active site for catalysis.

-

Substrate-Binding Pockets: The active site cleft is lined with a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate on either side of the scissile bond. The specificity of BACE1 for its substrates is determined by the nature of these pockets. The active site of BACE1 is noted to be more open and less hydrophobic compared to other aspartic proteases.

-

The "10s Loop": This loop, adjacent to the active site, contributes to substrate stabilization and the overall architecture of the binding pocket.

The Catalytic Mechanism of BACE1

BACE1 utilizes a general acid-base catalytic mechanism, a hallmark of aspartic proteases, to cleave its substrates. This process is mediated by the catalytic dyad (Asp32 and Asp228) and a water molecule.

The currently accepted mechanism involves the following steps:

-

Substrate Binding: The substrate binds to the active site cleft, inducing a conformational change, including the closing of the flap.

-

Activation of Water: One of the aspartate residues of the catalytic dyad (Asp228, acting as a base) abstracts a proton from a water molecule, making it a potent nucleophile (a hydroxyl ion).

-

Nucleophilic Attack: The activated hydroxyl ion attacks the carbonyl carbon of the scissile peptide bond in the substrate.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. The other aspartate residue (Asp32, acting as an acid) donates a proton to the carbonyl oxygen of the peptide bond.

-

Peptide Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The nitrogen atom of the P1' residue is protonated by the aspartate that initially acted as an acid.

-

Product Release: The two resulting peptide fragments are released from the active site, and the enzyme returns to its initial state, ready for another catalytic cycle.

Quantitative Analysis of BACE1 Activity

The enzymatic activity of BACE1 can be quantified through its kinetic parameters and its susceptibility to inhibition. This data is critical for comparing the efficiency of cleavage of different substrates and for evaluating the potency of potential inhibitors.

Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the kinetics of BACE1. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for its substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| APP Wild-Type (WT) Peptide | 7 | 0.002 | ~286 | |

| APP Swedish Mutant (SW) Peptide | 9 | 0.02 | ~2222 | |

| VVEVDA/AVTP | 1 | 0.004 | ~4000 | |

| APPΔNL | - | 185 h-1 | 0.14 h-1nM-1 | |

| APPWT | - | 42 h-1 | - |

Note: The kinetic parameters can vary depending on the specific peptide sequence used and the assay conditions.

Inhibitor Potency

The potency of BACE1 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). IC50 is the concentration of an inhibitor that is required to reduce the activity of the enzyme by 50%. Ki is the dissociation constant for the binding of the inhibitor to the enzyme and provides a more direct measure of binding affinity.

| Inhibitor | Ki (nM) | IC50 (nM) | Reference |

| Lanabecestat (AZD3293) | 0.4 | - | |

| Verubecestat (MK-8931) | - | 2.2 | |

| Deoxyvasicinone-donepezil hybrid (Compound 28) | - | 0.834 | |

| Deoxyvasicinone-donepezil hybrid (Compound 29) | - | 0.129 | |

| LY2811376 | - | 0.9 | |

| Sargahydroquinoic acid | - | 4400 | |

| Gamma-linolenic acid | - | 76000 |

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the BACE1 active site and for the development of inhibitors. This section provides detailed protocols for common in vitro assays used to measure BACE1 activity and for the structural determination of the enzyme.

BACE1 Enzyme Activity Assay (FRET-Based)

Fluorescence Resonance Energy Transfer (FRET) assays are widely used for monitoring BACE1 activity in a high-throughput format. The principle involves a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., based on the "Swedish" mutant APP sequence)

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

BACE1 Stop Solution

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Black 96-well or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the BACE1 Assay Buffer and allow it to equilibrate to the assay temperature (typically room temperature or 37°C).

-

Prepare a stock solution of the BACE1 FRET substrate in an appropriate solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer. Protect the substrate from light.

-

Dilute the recombinant BACE1 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice until use.

-

Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

-

Assay Plate Setup (for a 30 µL final volume in a 384-well plate):

-

Test Wells: Add 10 µL of the 3X test compound dilution.

-

Positive Control (100% activity): Add 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.

-

Negative Control (0% activity/blank): Add 10 µL of assay buffer.

-

To all wells except the negative control, add 10 µL of the 3X BACE1 enzyme solution.

-

To the negative control wells, add 10 µL of assay buffer.

-

Add 10 µL of the 3X BACE1 FRET substrate solution to all wells to initiate the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes). The incubation time may need to be optimized to ensure the reaction remains in the linear range.

-

Alternatively, for kinetic reads, place the plate immediately into a pre-warmed fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Excitation: 545 nm, Emission: 585 nm for a red FRET substrate).

-

-

Data Analysis:

-

For endpoint assays, stop the reaction by adding 10 µL of BACE1 Stop Solution and then read the fluorescence intensity.

-

Subtract the background fluorescence (from the negative control wells) from all other readings.

-

For inhibitor screening, calculate the percent inhibition for each test compound concentration relative to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved FRET (TR-FRET) Assay for BACE1

TR-FRET assays offer improved sensitivity and reduced interference from compound autofluorescence compared to standard FRET assays. This is achieved by using a long-lifetime fluorescent donor (e.g., a lanthanide chelate like Terbium or Europium) and measuring the fluorescence signal after a delay, which allows for the decay of short-lived background fluorescence.

Materials:

-

Recombinant human BACE1 enzyme

-

TR-FRET BACE1 substrate (e.g., a biotinylated peptide with a fluorescein acceptor)

-

Terbium-labeled anti-biotin antibody (donor)

-

BACE1 Assay Buffer

-

Test compounds in DMSO

-

Black 384-well microplates

-

TR-FRET compatible microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described for the standard FRET assay.

-

Prepare a working solution of the Terbium-labeled anti-biotin antibody in the assay buffer.

-

-

Assay Plate Setup (for a 20 µL final volume):

-

Add 5 µL of the 4X test compound dilution to the appropriate wells.

-

Add 5 µL of the 4X BACE1 enzyme solution to all wells except the negative controls.

-

Add 10 µL of a 2X mixture of the TR-FRET substrate and the Terbium-labeled anti-biotin antibody to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

Read the plate in a TR-FRET plate reader using an excitation wavelength of ~340 nm and measuring emission at two wavelengths: one for the donor (~495 nm for Terbium) and one for the acceptor (~520 nm for fluorescein).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.

-

Calculate percent inhibition based on the TR-FRET ratios and determine IC50 values as described for the standard FRET assay.

-

X-ray Crystallography of BACE1

X-ray crystallography is a powerful technique for determining the three-dimensional structure of BACE1 at atomic resolution, providing invaluable insights into the active site architecture and inhibitor binding modes.

General Protocol:

-

Protein Expression and Purification:

-

Express a soluble, truncated form of human BACE1 (the ectodomain) in a suitable expression system (e.g., mammalian cells, insect cells, or E. coli).

-

Purify the protein to homogeneity (>95%) using a combination of chromatography techniques, such as affinity chromatography (e.g., using a His-tag), ion-exchange chromatography, and size-exclusion chromatography.

-

Concentrate the purified protein to a high concentration (typically 5-20 mg/mL) in a suitable buffer.

-

-

Crystallization:

-

Perform high-throughput screening of crystallization conditions using commercially available or custom-made screens. This involves mixing a small volume of the concentrated protein solution with an equal volume of a precipitant solution in a multi-well plate (e.g., using sitting-drop or hanging-drop vapor diffusion methods).

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Optimize the initial "hit" conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain large, well-diffracting single crystals.

-

For co-crystallization with an inhibitor, incubate the purified BACE1 with a molar excess of the inhibitor prior to setting up the crystallization trials.

-

-

Data Collection:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

-

Flash-freeze the crystals in liquid nitrogen.

-

Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

-

Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Solve the "phase problem" to obtain an initial electron density map. This can be done using methods like molecular replacement (if a homologous structure is available) or experimental phasing methods.

-

Build an atomic model of the BACE1 protein into the electron density map using molecular graphics software.

-

Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the data. This involves iterative cycles of manual model building and computational refinement.

-

Validate the final structure using various quality metrics to ensure its stereochemical and geometric correctness.

-

Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

-

Visualizing BACE1-Related Pathways and Workflows

Graphical representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language for Graphviz, illustrate the amyloidogenic signaling pathway and a typical workflow for BACE1 inhibitor screening.

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Caption: A general workflow for BACE1 inhibitor screening and development.

This guide provides a foundational understanding of the BACE1 active site, equipping researchers with the necessary knowledge to advance the development of novel therapeutics for Alzheimer's disease. The provided data and protocols serve as a valuable resource for both academic and industrial scientists in the field of drug discovery.

References

- 1. QSAR Classification Models for Predicting the Activity of Inhibitors of Beta-Secretase (BACE1) Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] QSAR Classification Models for Predicting the Activity of Inhibitors of Beta-Secretase (BACE1) Associated with Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

BACE1 substrates and physiological function

An In-depth Technical Guide to BACE1 Substrates and Physiological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) is a transmembrane aspartyl protease renowned for its critical role in initiating the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides in Alzheimer's disease (AD).[1][2] Consequently, BACE1 has been a prime therapeutic target for AD, with numerous inhibitors developed to mitigate Aβ generation.[3][4] However, emerging evidence from proteomic studies and knockout animal models has revealed that BACE1 possesses a broad range of physiological substrates beyond APP, implicating it in numerous vital biological processes.[5] Understanding the full spectrum of BACE1's functions is paramount for anticipating and mitigating potential mechanism-based side effects of BACE1-targeted therapies. This guide provides a comprehensive overview of known BACE1 substrates, details its diverse physiological roles, outlines key experimental protocols for substrate identification, and visualizes the complex signaling pathways and experimental workflows involved.

BACE1 Substrates: A Quantitative Overview

BACE1 cleaves a variety of type I transmembrane proteins, shedding their ectodomains and initiating downstream signaling events or protein turnover. Unbiased quantitative proteomic approaches, such as SILAC and SPECS, have significantly expanded the list of identified BACE1 substrates from a few candidates to over 60 proteins. These substrates are involved in a wide array of cellular functions, particularly within the nervous system.

The following table summarizes key validated BACE1 substrates, their general function, and the physiological process modulated by their cleavage.

| Substrate | Full Name | General Function | Physiological Process | References |

| APP | Amyloid Precursor Protein | Neuronal development, signaling | Alzheimer's Disease Pathogenesis | |

| APLP1/APLP2 | Amyloid Precursor-Like Protein 1/2 | Cell adhesion, synaptic function | Neuronal development | |

| NRG1 (Type III) | Neuregulin 1 | Axon myelination signaling | Myelination (PNS and CNS) | |

| CHL1 | Close Homolog of L1 | Neural cell adhesion, axon guidance | Axon Guidance , Synaptic function | |

| SEZ6/SEZ6L | Seizure Protein 6 / Seizure 6-Like | Synaptic connectivity, motor control | Synaptic Plasticity , Motor coordination | |

| Contactin-2 | Contactin-2 (TAG-1) | Neural cell adhesion, axon fasciculation | Neurite outgrowth, synapse formation | |

| L1CAM | L1 Cell Adhesion Molecule | Neurite outgrowth, cell migration | Neuronal development, synaptic function | |

| Jagged-1 (Jag1) | Jagged-1 | Ligand for Notch receptors | Astrogenesis , Neurogenesis | |

| Navβ subunits | Voltage-gated Na+ channel β-subunits | Regulation of sodium channel activity | Neuronal Excitability | |

| VEGFR1 | Vascular Endothelial Growth Factor Receptor 1 | Angiogenesis signaling | Retinal Homeostasis , Vascular function | |

| PSGL-1 | P-selectin glycoprotein ligand-1 | Immune cell adhesion | Immune response | |

| IL-1R2 | Interleukin-1 Receptor, Type II | Decoy receptor for IL-1 | Inflammation | |

| CACHD1 | Cache domain-containing protein 1 | Synaptic transmission | Synapse formation and maintenance | |

| MDGA1 | MAM domain-containing GPI anchor 1 | Synaptic function | Synaptic transmission |

Core Physiological Functions of BACE1

The diverse substrate profile of BACE1 translates into its involvement in several critical physiological processes. Inhibition or genetic deletion of BACE1 can therefore lead to a range of phenotypes.

Neuronal Function

-

Myelination: BACE1-mediated cleavage of Neuregulin 1 (NRG1) is essential for proper myelination by Schwann cells in the peripheral nervous system (PNS) and oligodendrocytes in the central nervous system (CNS). BACE1 knockout mice exhibit hypomyelination, a phenotype directly linked to the accumulation of unprocessed NRG1.

-

Axon Guidance and Neurite Outgrowth: BACE1 processes several cell adhesion molecules crucial for neuronal wiring, including CHL1, L1CAM, and Contactin-2. The cleavage of these substrates is necessary for correct axon pathfinding during development. For instance, BACE1-deficient mice show axon guidance defects in the hippocampus that are similar to those in CHL1 knockout mice.

-

Synaptic Plasticity and Function: BACE1 is highly expressed at presynaptic terminals, particularly in hippocampal mossy fibers. Its substrates, such as SEZ6 and its homologs, influence synaptic connectivity. BACE1 knockout mice show deficits in synaptic plasticity, including altered long-term potentiation (LTP) and an increased paired-pulse facilitation (PPF) ratio, suggesting a role in regulating presynaptic function.

-

Neuronal Excitability: By cleaving the β-subunits of voltage-gated sodium channels, BACE1 modulates neuronal excitability. The lack of this processing in BACE1-null mice may contribute to their observed epileptic seizure activity.

-

Astrogenesis: BACE1 cleaves Jagged-1, a key ligand in the Notch signaling pathway. This processing regulates the differentiation of astrocytes, and BACE1 deficiency leads to abnormal astrogenesis.

Non-Neuronal Functions

-

Muscle Spindle Formation: BACE1 is necessary for the proper function and formation of muscle spindles, which are sensory receptors involved in proprioception. This raises concerns that BACE1 inhibitors could potentially impair motor coordination.

-

Retinal Homeostasis: BACE1 plays a role in maintaining the health of the retina. BACE1 knockout mice have been reported to develop age-related retinal pathologies, including thinning, apoptosis, and vascular defects. This has been linked to impaired cleavage of substrates like VEGFR1. However, some retinal toxicities observed in clinical trials with BACE1 inhibitors may be due to off-target effects on other proteases like cathepsin D.

-

Pancreatic Function and Metabolism: Although expressed at lower levels than in the brain, BACE1 is found in pancreatic β-cells. Proteomic studies have identified BACE1 substrates in these cells, suggesting a role in β-cell homeostasis. BACE1 knockout mice exhibit phenotypes related to energy metabolism, including reduced weight gain and increased energy expenditure.

Experimental Protocols for BACE1 Substrate Identification

Identifying the full repertoire of BACE1 substrates is crucial for understanding its biology. Several key experimental methodologies are employed for this purpose.

In Vitro BACE1 Cleavage Assay

This assay directly assesses the ability of BACE1 to cleave a specific substrate in a controlled, cell-free environment.

-

Objective: To determine if a purified protein or peptide is a direct substrate of BACE1.

-

Materials:

-

Recombinant, purified human BACE1 enzyme.

-

Fluorogenic BACE1 substrate (peptide-based, often derived from the APP Swedish mutation sequence, conjugated to a fluorophore and a quencher).

-

BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

-

BACE1 inhibitor (for control, e.g., C3 or Bace1-IN-9).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Protocol:

-

Prepare serial dilutions of the test compound or BACE1 inhibitor in the assay buffer.

-

In a 96-well plate, add the diluted compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant BACE1 enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic assay) or at a fixed endpoint. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a detectable signal.

-

Calculate the rate of reaction or percentage of inhibition to determine if the test protein is a substrate or if the compound is an effective inhibitor.

-

Cell-Based Substrate Validation

This method validates putative substrates in a physiological context by manipulating BACE1 activity in cultured cells.

-

Objective: To confirm that a protein's shedding is BACE1-dependent in a cellular environment.

-

Materials:

-

Cell line expressing the substrate of interest (e.g., HEK293 or primary neurons).

-

BACE1 inhibitor (e.g., C3) or BACE1-specific siRNA.

-

Cell lysis buffer (e.g., RIPA) and conditioned medium collection reagents.

-

Antibodies specific for the full-length substrate and its shed ectodomain.

-

SDS-PAGE and Western blotting equipment.

-

-

Protocol:

-

Culture cells to a suitable confluency.

-

Treat the cells with a BACE1 inhibitor (or a vehicle control like DMSO) or transfect with BACE1 siRNA for a predetermined time (e.g., 24-48 hours).

-

Collect the conditioned medium (containing shed ectodomains) and lyse the cells (containing full-length protein and C-terminal fragments).

-

Analyze cell lysates by Western blot using an antibody against the C-terminus of the substrate. BACE1 inhibition should lead to an accumulation of the full-length protein.

-

Analyze the conditioned medium by Western blot using an antibody against the N-terminal ectodomain. BACE1 inhibition should lead to a decrease in the amount of the shed ectodomain.

-

Quantitative Proteomics for Unbiased Substrate Discovery

These powerful, unbiased techniques compare the secretomes of cells with and without BACE1 activity to identify novel substrates on a large scale.

-

Protocol 1: SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

-

Metabolic Labeling: Culture two populations of cells. One population (the "heavy" group) is grown in medium containing heavy isotopes of essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine). The control population (the "light" group) is grown in normal medium.

-

Experimental Treatment: The "heavy" population is engineered to overexpress BACE1, while the "light" population expresses an empty vector. Alternatively, wild-type cells can be used, with one population treated with a BACE1 inhibitor.

-

Secretome Collection: After labeling, cells are washed and incubated in serum-free medium. The conditioned medium (secretome) is collected from both populations. A metalloprotease inhibitor (e.g., GM6001) is often added to block competing α-secretases.

-

Sample Processing: Equal amounts of protein from the "heavy" and "light" secretomes are combined, concentrated, and digested into peptides.

-

LC-MS/MS Analysis: The mixed peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The mass spectrometer distinguishes between heavy and light peptides. Proteins shed by BACE1 will show a high heavy/light ratio, as their shed ectodomains will be more abundant in the medium from the BACE1-overexpressing cells.

-

-

Protocol 2: SPECS (Secretome Protein Enrichment with Click Sugars)

-

Metabolic Glycan Labeling: SPECS leverages the fact that most secreted and cell-surface proteins are glycosylated. Cells are cultured in medium containing an unnatural azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, ManNAz). This sugar is metabolized and incorporated into the glycans of glycoproteins.

-

BACE1 Inhibition: One population of labeled cells is treated with a BACE1 inhibitor, while the control group is not.

-

Click Chemistry Biotinylation: The conditioned medium containing the azide-labeled secretome is collected. A biotin-alkyne probe is added, which covalently attaches to the azido-sugars via "click chemistry." This specifically tags glycoproteins secreted by the cells, ignoring non-glycosylated proteins and serum proteins from the culture medium.

-

Enrichment & Analysis: The biotinylated proteins are captured on streptavidin beads, purified, and identified by LC-MS/MS.

-

Quantification: By comparing the relative abundance of proteins identified in the inhibitor-treated versus control secretomes, a list of BACE1-dependent shed proteins can be generated.

-

Visualizing BACE1 Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. mdpi.com [mdpi.com]

- 3. Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BACE1 Physiological Functions May Limit Its Use as [ukdri.ac.uk]

- 5. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

BACE1 Knockout Mouse Phenotype: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic processing of APP, leading to the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Consequently, BACE1 has emerged as a prime therapeutic target for Alzheimer's disease, with numerous inhibitors developed and tested. However, the diverse and critical physiological roles of BACE1, revealed through extensive studies of BACE1 knockout (KO) mice, have raised concerns about potential mechanism-based side effects of BACE1 inhibition. This technical guide provides a comprehensive overview of the core phenotypes observed in BACE1 KO mice, with a focus on myelination, synaptic plasticity, and behavior. Detailed experimental protocols and structured quantitative data are presented to facilitate the design and interpretation of future studies in this area.

Core Phenotypes of BACE1 Knockout Mice

The genetic deletion of BACE1 in mice results in a complex phenotype, highlighting its involvement in various physiological processes beyond Aβ generation. The most prominent and consistently reported phenotypes are related to the nervous system, including deficits in myelination, altered synaptic function, and a range of behavioral abnormalities.

Myelination Deficits

BACE1 KO mice exhibit significant hypomyelination in both the central nervous system (CNS) and peripheral nervous system (PNS).[1][2][3][4][5] This phenotype is largely attributed to the impaired processing of Neuregulin-1 (NRG1), a key signaling molecule in gliogenesis and myelination. BACE1 is responsible for the proteolytic cleavage of NRG1 type III, a transmembrane protein expressed on axons. This cleavage releases an extracellular domain that binds to ErbB receptors on Schwann cells and oligodendrocytes, initiating a signaling cascade that promotes myelination. In the absence of BACE1, NRG1 processing is impaired, leading to reduced activation of downstream signaling pathways, such as the Akt pathway, and consequently, a decrease in the expression of myelin proteins like myelin basic protein (MBP) and myelin protein zero (P0).

| Parameter | Genotype | Age | Brain/Nerve Region | Observation | Reference |

| Myelin Sheath Thickness (g-ratio) | BACE1 KO | Postnatal Day 11 (P11) | Optic Nerve | No significant difference compared to controls. | |

| Myelin Sheath Thickness | BACE1 KO | Adult | Sciatic Nerve | Markedly reduced. | |

| Myelin Sheath Thickness | BACE1 KO | Adult | Central Nerves | Markedly reduced. | |

| Myelin Protein (P0 and MBP) Levels | BACE1 KO | Adult | Sciatic Nerve | Lower compared to wild-type. | |

| Phosphorylated Akt Levels | BACE1 KO | Adult | CNS | Reduced. | |

| Full-length Neuregulin-1 | BACE1 KO | Adult | CNS | Increased. | |

| Cleaved Neuregulin-1 | BACE1 KO | Adult | CNS | Decreased. |

Synaptic Plasticity Impairments

BACE1 deficiency leads to significant alterations in synaptic transmission and plasticity. While basal synaptic transmission is often reported as normal, long-term potentiation (LTP), a cellular correlate of learning and memory, is consistently impaired in BACE1 KO mice. The deficits are observed in different hippocampal pathways, including the Schaffer collateral-CA1 and the mossy fiber-CA3 synapses. The impairment in mossy fiber LTP is particularly pronounced and is thought to be due to deficits in presynaptic function, potentially related to altered presynaptic Ca2+ regulation.

| Parameter | Genotype | Brain Region | Observation | Reference |

| Long-Term Potentiation (LTP) at Mossy Fiber-CA3 Synapses | BACE1 KO | Hippocampus | Eliminated (96 ± 7% of baseline at 1h post-HFS vs. 149 ± 10% in WT). | |

| Paired-Pulse Facilitation (PPF) at Mossy Fiber Synapses | BACE1 KO | Hippocampus | Increased at shorter inter-stimulus intervals (e.g., at 25ms ISI: 6.1 ± 0.79 in KO vs. 3.4 ± 0.57 in WT). | |

| Long-Term Potentiation (LTP) at Schaffer Collateral-CA1 Synapses | BACE1 KO | Hippocampus | Impaired. | |

| Long-Term Potentiation (LTP) in Adult Conditional BACE1 KO | Adult Conditional BACE1 KO | Hippocampus | Reduced. |

Behavioral Abnormalities

BACE1 KO mice exhibit a wide range of behavioral phenotypes, suggesting a broad role for BACE1 in regulating complex behaviors. These include hyperactivity, cognitive deficits, increased seizure susceptibility, and altered sensorimotor gating.

-

Hyperactivity and Anxiety-like Behaviors: Some studies report hyperactivity and a less exploratory, more timid or anxious phenotype in BACE1 KO mice.

-

Cognitive Deficits: BACE1 KO mice have been shown to have deficits in spatial memory, as assessed by tasks like the Morris water maze. However, some studies with adult-onset BACE1 deletion did not observe memory impairments, suggesting a developmental role for BACE1 in cognitive function.

-

Seizure Susceptibility: A significant and concerning phenotype of BACE1 KO mice is an increased susceptibility to spontaneous and pharmacologically-induced seizures. Electroencephalographic (EEG) recordings have revealed epileptiform abnormalities in these mice. This phenotype is thought to be related to altered processing of voltage-gated sodium channel subunits, another class of BACE1 substrates.

-

Sensorimotor Gating Deficits: BACE1 KO mice show deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is relevant to neuropsychiatric disorders like schizophrenia. This phenotype is linked to the altered processing of NRG1 and its receptor ErbB4.

| Behavioral Test | Genotype | Observation | Reference |

| Open Field Test | BACE1 KO | Hyperactive behavior. | |

| Morris Water Maze | BACE1 KO | Spatial memory deficits. | |

| Kainic Acid-Induced Seizures | BACE1 KO | Greater seizure severity compared to wild-type. | |

| Prepulse Inhibition (PPI) | BACE1 KO | Significant deficits compared to wild-type. | |

| Rotarod Test | BACE1 KO | Altered neurological behaviors such as reduced grip strength. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Immunohistochemistry for Myelination Analysis

Objective: To visualize and quantify myelin sheaths in the CNS and PNS.

Protocol:

-

Tissue Preparation:

-

Anesthetize mice and perfuse transcardially with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect out the brain and sciatic nerves and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissues by immersing them in 30% sucrose in PBS until they sink.

-

Embed tissues in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut 10-20 µm thick sections using a cryostat and mount on glass slides.

-

-

Immunostaining:

-

Wash sections with PBS three times for 5 minutes each.

-

Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

-

Incubate sections with primary antibodies (e.g., anti-MBP for CNS myelin, anti-P0 for PNS myelin) overnight at 4°C.

-

Wash sections with PBS three times for 10 minutes each.

-

Incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature in the dark.

-

Wash sections with PBS three times for 10 minutes each.

-

Counterstain with DAPI for 5 minutes to visualize nuclei.

-

Mount coverslips with anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Capture images using a confocal or fluorescence microscope.

-

Quantify myelin sheath thickness (g-ratio: axon diameter / (axon diameter + 2 * myelin thickness)) using image analysis software.

-

Western Blotting for Protein Expression Analysis

Objective: To quantify the levels of BACE1, NRG1, ErbB receptors, and myelin proteins.

Protocol:

-

Protein Extraction:

-

Dissect brain regions or sciatic nerves and homogenize in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and run electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-BACE1, anti-NRG1, anti-ErbB4, anti-MBP, anti-p-Akt, anti-Akt) overnight at 4°C.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST three times for 10 minutes each.

-

-

Detection and Quantification:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Long-Term Potentiation (LTP) Recording

Objective: To assess synaptic plasticity in hippocampal slices.

Protocol:

-

Slice Preparation:

-

Rapidly decapitate the mouse and dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in a submerged chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral or mossy fiber pathway and a recording electrode in the stratum radiatum of CA1 or the stratum lucidum of CA3, respectively.

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) every 30 seconds for at least 20 minutes.

-

-

LTP Induction and Recording:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Continue recording fEPSPs for at least 60 minutes post-HFS.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Plot the normalized fEPSP slope over time to visualize the magnitude and stability of LTP.

-

Behavioral Testing

Objective: To assess locomotor activity and anxiety-like behavior.

Protocol:

-

Apparatus: A square arena (e.g., 40 x 40 cm) with high walls, often made of a non-reflective material.

-

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the test.

-

Gently place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

-

Record the mouse's activity using an automated video tracking system.

-

-

Data Analysis:

-

Total distance traveled.

-

Time spent in the center versus the periphery of the arena.

-

Number of entries into the center zone.

-

Rearing frequency.

-

Objective: To assess spatial learning and memory.

Protocol:

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: For several consecutive days, conduct multiple trials per day where the mouse is released from different starting positions and must find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).

-

Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).

-

-

Data Analysis:

-

Acquisition: Latency to find the platform, path length, and swimming speed.

-

Probe Trial: Time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.

-

Objective: To assess seizure susceptibility.

Protocol:

-

Procedure:

-

Administer a sub-convulsive dose of kainic acid (e.g., 10-20 mg/kg, intraperitoneally) to the mice.

-

Observe the mice for behavioral signs of seizures and score them using a standardized scale (e.g., the Racine scale).

-

For more detailed analysis, implant EEG electrodes to record brain electrical activity before, during, and after kainic acid administration.

-

-

Data Analysis:

-

Latency to the first seizure.

-

Duration and severity of seizures.

-

Analysis of EEG recordings for epileptiform discharges.

-

Signaling Pathways and Experimental Workflows

BACE1-NRG1-ErbB Signaling Pathway in Myelination

The following diagram illustrates the role of BACE1 in the Neuregulin-1 signaling pathway, which is crucial for myelination.

Caption: BACE1-mediated cleavage of NRG1 on the axon releases a soluble fragment that activates ErbB receptors on glial cells, promoting myelination.

Experimental Workflow for Generating and Analyzing BACE1 KO Mice

This diagram outlines the typical workflow for creating and phenotyping BACE1 knockout mice.

Caption: Workflow for generating BACE1 knockout mice and subsequent multi-level phenotypic characterization.

Conclusion

The study of BACE1 knockout mice has been instrumental in uncovering the diverse physiological functions of this enzyme, extending far beyond its role in Alzheimer's disease pathology. The observed phenotypes, including hypomyelination, synaptic plasticity deficits, and a range of behavioral abnormalities, underscore the potential for significant side effects with long-term BACE1 inhibition. A thorough understanding of these phenotypes and the underlying molecular mechanisms is crucial for the development of safe and effective BACE1-targeting therapies. This technical guide provides a consolidated resource of the key findings, quantitative data, and experimental methodologies to aid researchers in navigating this complex and critical area of neuroscience and drug development.

References

Discovery and Development of Novel BACE1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the development of disease-modifying treatments for Alzheimer's disease (AD). As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD, inhibition of BACE1 has been a major focus of pharmaceutical research.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of novel BACE1 inhibitors, including the underlying biological pathways, key quantitative data for representative compounds, detailed experimental protocols for their evaluation, and a visual representation of the developmental workflow. Despite numerous clinical trial failures due to safety and efficacy concerns, BACE1 remains a critical target, with ongoing research focused on developing safer and more effective second-generation inhibitors.[4][5]

The BACE1 Signaling Pathway in Amyloid-β Production

BACE1, a transmembrane aspartic protease, plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). The enzyme cleaves APP at the β-secretase site, which is the first and rate-limiting step in the generation of Aβ peptides. This cleavage event produces a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment of 99 amino acids (C99). The C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, primarily the aggregation-prone Aβ42 and the more abundant Aβ40. The accumulation and aggregation of Aβ peptides in the brain are believed to initiate a cascade of events, including the formation of amyloid plaques and neurofibrillary tangles, ultimately leading to the synaptic dysfunction and neuronal cell death characteristic of Alzheimer's disease.

Quantitative Data on BACE1 Inhibitors

The development of BACE1 inhibitors has yielded numerous compounds with varying potencies and pharmacokinetic profiles. The following table summarizes key quantitative data for several representative BACE1 inhibitors that have been investigated in preclinical and clinical studies.

| Compound Name | Target | Kᵢ (nM) | IC₅₀ (nM) | Cell EC₅₀ (nM) | Notes |

| OM99-2 | BACE1 | - | - | - | An early, potent substrate-based inhibitor. |

| CTS-21166 | BACE1 | - | - | - | First BACE1 inhibitor to enter Phase I clinical trials. |

| Inhibitor 2 | BACE1 | - | 30 | 3000 (HEK-293) | Leu-Ala isostere with good cell penetration. |

| Inhibitor 3 | BACE1 | 1.1 | - | 39 | Potent with over 25-fold selectivity against BACE2 and cathepsin D. |

| GSK188909 (Inhibitor 4) | BACE1 | - | 4 | 5 | Hydroxy ethylamine isostere that lowered Aβ in transgenic mice. |

| Inhibitor 5 | BACE1 | 1.8 | - | 1 | Showed Aβ reduction in transgenic mice. |

| Piperazine derivative 6 | BACE1 | - | 0.18 | 7 | Potent inhibitor that reduced peripheral Aβ40 in transgenic mice. |

| MK-8931 (Verubecestat) | BACE1 | - | 2.2 | - | Advanced to Phase III clinical trials but was discontinued. Showed dose-dependent reduction of CSF Aβ levels. |

| JNJ-54861911 (Atabecestat) | BACE1 | - | - | - | Progressed to Phase II/III trials; terminated due to liver enzyme elevation. Demonstrated 50-90% reduction in CSF Aβ levels. |

| LY2886721 | BACE1 | - | - | - | Second-generation inhibitor; Phase II trials were halted due to abnormal liver biochemistry. |

| AZD-3839 | BACE1 | - | 15 (cell IC50) | - | Potent and selective inhibitor. |

| E2609 (Elenbecestat) | BACE1 | - | - | - | Advanced to Phase III trials but was discontinued due to an unfavorable risk-benefit profile. |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the discovery and evaluation of novel BACE1 inhibitors. The following sections provide methodologies for key in vitro and in vivo assays.

FRET-Based BACE1 Enzymatic Assay

This assay is a primary screening method to determine the direct inhibitory activity of a compound on the BACE1 enzyme.

Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic peptide substrate (e.g., based on the "Swedish" APP mutation)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Test compounds dissolved in DMSO

-

96-well black, opaque microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To each well of the 96-well plate, add 50 µL of the assay buffer.

-

Add 2.5 µL of the test compound dilutions to the respective wells. For control wells, add 2.5 µL of DMSO.

-

Add 46 µL of assay buffer and 4 µL of active BACE1 enzyme to each well (except for background wells which receive buffer only).

-

Initiate the reaction by adding the fluorogenic peptide substrate.

-

Incubate the plate at 37°C for 60-120 minutes in the dark.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate's fluorophore and quencher pair (e.g., Ex/Em = 350/490 nm).

-

Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Aβ Reduction Assay

This assay evaluates the ability of a compound to inhibit BACE1 activity within a cellular environment, leading to a reduction in the secretion of Aβ peptides.

Reagents and Materials:

-

HEK293 cells stably overexpressing human APP (HEK293-APP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Opti-MEM

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Aβ40 and Aβ42 ELISA kits

Procedure:

-

Seed HEK293-APP cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in Opti-MEM.

-

Remove the growth medium from the cells and replace it with 100 µL of the compound dilutions in Opti-MEM.

-

Incubate the cells for an additional 48 hours at 37°C and 5% CO₂.

-

Collect the conditioned cell culture medium (supernatant) from each well.

-

Measure the concentrations of secreted Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent reduction in Aβ levels for each compound concentration relative to the vehicle control and determine the IC₅₀ values.

In Vivo Aβ Reduction Studies in Animal Models

These studies are crucial for assessing the in vivo efficacy and pharmacokinetic/pharmacodynamic relationship of BACE1 inhibitors.

Animals and Housing:

-

APP transgenic mice (or other suitable AD animal model)

-

Standard animal housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

-

Administer the BACE1 inhibitor to the animals via the desired route (e.g., oral gavage).

-

At various time points post-administration, euthanize the animals and collect brain tissue and/or cerebrospinal fluid (CSF).

-

Homogenize the brain tissue in appropriate buffers.

-

Measure the levels of Aβ40 and Aβ42 in the brain homogenates and/or CSF using specific ELISA kits.

-

Determine the pharmacokinetic profile of the compound in plasma and brain tissue.

-

Correlate the compound exposure with the extent of Aβ reduction to establish a dose-response relationship.

Visualizing the Drug Development Workflow

The discovery and development of BACE1 inhibitors follow a structured, multi-stage process.

Logical Relationships in BACE1 Inhibitor Development

The progression from a promising compound to a potential therapeutic involves a series of logical steps and decision gates.

Conclusion and Future Directions

The journey of BACE1 inhibitors from promising therapeutic targets to clinical candidates has been fraught with challenges, primarily related to off-target effects and a lack of clinical efficacy in late-stage trials. Many experts believe that a detailed understanding of BACE1's other physiological substrates is necessary to mitigate mechanism-based side effects. Future research will likely focus on the development of more selective BACE1 inhibitors, the identification of an optimal therapeutic window that balances Aβ reduction with safety, and the exploration of combination therapies. The wealth of data from past clinical trials, despite their outcomes, provides invaluable insights that will guide the next generation of BACE1-targeted drug discovery efforts for Alzheimer's disease.

References

- 1. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

BACE1 as a Therapeutic Target for Neurodegeneration: A Technical Guide

Executive Summary

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme that initiates the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease (AD).[1][2] This central role in the amyloid cascade hypothesis has made BACE1 a prime therapeutic target for AD and other neurodegenerative disorders.[1][3] Despite strong preclinical evidence and significant investment from the pharmaceutical industry, clinical trials of BACE1 inhibitors have universally failed to demonstrate cognitive benefits and have often been halted due to safety concerns, including cognitive worsening and liver toxicity.[4] This guide provides an in-depth technical overview of BACE1 biology, the history of its therapeutic development, detailed experimental protocols, and a critical analysis of the challenges and future prospects for targeting this enzyme.

The Core Biology of BACE1

The Amyloid Cascade: BACE1's Central Role

BACE1, a transmembrane aspartyl protease, is the β-secretase responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the first and rate-limiting step in the amyloidogenic pathway.

-

β-Cleavage: BACE1 cleaves APP to release a large soluble ectodomain (sAPPβ) and leaves a 99-amino acid membrane-bound C-terminal fragment (C99).

-

γ-Cleavage: The C99 fragment is subsequently cleaved by the γ-secretase complex, releasing the Aβ peptide (typically Aβ40 and the more aggregation-prone Aβ42) and the APP intracellular domain (AICD).

In contrast, the non-amyloidogenic pathway involves α-secretase, which cleaves APP within the Aβ domain, precluding Aβ formation and producing a soluble sAPPα fragment. Inhibition of BACE1 is intended to shift APP processing toward this non-amyloidogenic pathway.

Regulation of BACE1 Activity

BACE1 expression and activity are elevated in the brains of AD patients. Several stress-related factors can upregulate BACE1, creating a vicious cycle that accelerates Aβ production. These factors include:

-

Oxidative Stress: Aβ itself can induce oxidative stress, which in turn activates signaling pathways like JNK that increase BACE1 expression.

-

Neuroinflammation: Pro-inflammatory cytokines released by activated microglia and astrocytes can activate transcription factors like NF-κB, which binds to the BACE1 promoter and increases its transcription.

-

Energy Deprivation/Hypoxia: Conditions like ischemia can activate hypoxia-inducible factor 1 (HIF-1), another transcription factor that upregulates BACE1.

-

Calcium Dyshomeostasis: Aβ can disrupt calcium signaling, leading to the activation of pathways involving calpain and STAT3, which promote BACE1 expression.

Physiological Substrates and Functions

A critical challenge in targeting BACE1 is its role in processing numerous other substrates essential for normal physiological function. Inhibition of BACE1 can therefore lead to mechanism-based side effects. Key substrates beyond APP are summarized in the table below.

Table 1: Key Physiological Substrates of BACE1 and Consequences of Impaired Cleavage

| Substrate | Physiological Role | Consequence of BACE1 Inhibition/Deletion | Reference(s) |

|---|---|---|---|

| Neuregulin 1 (NRG1) | Regulates peripheral nerve myelination, synaptic plasticity, and schizophrenia risk. | Hypomyelination, altered synaptic function, schizophrenia-like behaviors. | |

| Voltage-Gated Sodium Channel (VGSC) β-subunits | Modulate neuronal membrane excitability and action potential propagation. | Altered neuronal excitability, potential for seizures. | |

| Seizure protein 6 (Sez6) & Sez6L | Regulate synapse maturation and neuronal circuitry. | Altered synaptic structure and function, cognitive deficits. | |

| Close Homolog of L1 (CHL1) | Axon guidance and neuronal migration. | Impaired axon guidance and neuronal positioning. | |

| Jagged-1 (Jag1) | Component of the Notch signaling pathway, involved in neurogenesis and astrogenesis. | Reduced neurogenesis and increased astrogenesis. | |

| P-selectin glycoprotein ligand-1 (PSGL-1) | Leukocyte rolling and immune response. | Altered immune cell recruitment. |

| β-galactoside α-2,6-sialyltransferase I (ST6Gal I) | Glycoprotein sialylation, particularly in the liver. | Potential for liver toxicity (hypothesized for LY2886721). | |

BACE1 Inhibitor Development and Clinical Trials

The development of brain-penetrant, small-molecule BACE1 inhibitors was a significant medicinal chemistry achievement. Preclinical studies in animal models were highly promising, showing robust reductions in brain Aβ levels and rescue of cognitive deficits. However, this success did not translate to human clinical trials.

Summary of Major BACE1 Inhibitor Clinical Trials

Nearly all late-stage clinical trials of BACE1 inhibitors were terminated due to a lack of clinical efficacy or significant adverse events that outweighed any potential benefit. A summary of prominent candidates is presented below.

Table 2: Quantitative Data and Outcomes of Major BACE1 Inhibitor Clinical Trials

| Inhibitor | Company | Highest Phase | Target Selectivity | CSF Aβ Reduction | Outcome & Key Adverse Events | Reference(s) |

|---|---|---|---|---|---|---|

| Verubecestat (MK-8931) | Merck | Phase III | BACE1/2 | >80% | Halted for futility; cognitive worsening, rash, falls. | |

| Atabecestat (JNJ-54861911) | Janssen | Phase II/III | BACE1 | >60% | Halted due to liver enzyme elevation (hepatotoxicity). | |

| Lanabecestat (AZD3293) | AstraZeneca / Eli Lilly | Phase III | BACE1/2 | ~70% | Halted for futility; failed to slow cognitive decline. | |

| Elenbecestat (E2609) | Eisai / Biogen | Phase III | BACE1 > BACE2 | ~70% | Halted as risks outweighed benefits; cognitive worsening. |

| LY2886721 | Eli Lilly | Phase II | BACE1 | >70% | Halted due to abnormal liver biochemistries (hepatotoxicity). | |

Experimental Protocols

Accurate assessment of BACE1 activity and its inhibition is fundamental to research and development in this area. The following are standard protocols for key assays.

Protocol: In Vitro BACE1 Enzymatic FRET Assay

This protocol measures the direct inhibition of recombinant BACE1 enzyme activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.

-

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Materials:

-

Recombinant human BACE1 enzyme.

-

BACE1 FRET peptide substrate (e.g., derived from the Swedish APP mutation).

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

-

Test compounds and known BACE1 inhibitor (positive control) dissolved in DMSO.

-

Black, opaque 96-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Reagent Preparation: Prepare 3X working solutions of the BACE1 enzyme, test compounds, and FRET substrate in Assay Buffer.

-

Plate Setup: To the wells of a 96-well plate, add 50 µL of Assay Buffer.

-

Compound Addition: Add 25 µL of the 3X test compound solution to the appropriate wells. Add vehicle (DMSO in buffer) to control wells.

-

Enzyme Addition: Add 25 µL of the 3X BACE1 enzyme solution to all wells except for the no-enzyme control.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C.

-

Reaction Initiation: Add 25 µL of the 3X FRET substrate solution to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure fluorescence intensity every 5 minutes for 60-120 minutes (e.g., Ex/Em = 350/490 nm, specific wavelengths depend on the substrate).

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

-

Protocol: Cell-Based BACE1 Inhibition Assay (Aβ ELISA)

This protocol assesses a compound's ability to inhibit BACE1 activity in a cellular environment by measuring the reduction of secreted Aβ.

-

Principle: Cells overexpressing human APP are treated with inhibitor compounds. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified using a specific sandwich ELISA.

-

Materials:

-

Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP).

-

Complete growth medium and serum-free medium (e.g., Opti-MEM).

-

Test compounds and positive control inhibitor dissolved in DMSO.

-

96-well cell culture plates.

-

Commercially available ELISA kits for human Aβ40 and Aβ42.

-

-

Procedure:

-

Cell Plating: Seed the APP-overexpressing cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 5 x 10⁴ cells/well).

-

Cell Adherence: Incubate at 37°C, 5% CO₂ for 24 hours.

-

Compound Treatment: Remove the growth medium and replace it with 100 µL of serum-free medium containing the desired final concentrations of the test compounds, positive control, or vehicle.

-

Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect the conditioned medium (supernatant) from each well. If necessary, centrifuge the plate at low speed (500 x g) to pellet any detached cells before collection.

-

Aβ Quantification: Quantify the levels of Aβ40 and Aβ42 in the supernatants using the ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each ELISA. Calculate the concentration of Aβ in each sample. Normalize the Aβ levels to the vehicle control (0% inhibition) and calculate the IC50 value for the reduction of both Aβ40 and Aβ42.

-

Protocol: In Vivo Measurement of Brain Interstitial Fluid (ISF) Aβ

This is a specialized protocol to measure Aβ clearance kinetics in the brains of living animal models, often used to confirm target engagement of a BACE1 inhibitor in vivo.

-

Principle: A probe is stereotactically implanted into a specific brain region (e.g., hippocampus) of an anesthetized APP transgenic mouse. The probe allows for the continuous sampling or detection of Aβ levels in the brain's interstitial fluid (ISF). Following administration of a BACE1 or γ-secretase inhibitor, the rate of Aβ clearance can be measured in real-time.

-

Methodologies:

-

In Vivo Microdialysis: A microdialysis probe is implanted, and ISF is continuously sampled. Aβ levels in the collected dialysate are measured ex vivo, typically by ELISA, providing temporal resolution on the order of 30-60 minutes.

-

Microimmunoelectrodes (MIEs): A more recent technique using an antibody-coated electrode that provides real-time electrochemical detection of Aβ. This method offers much faster temporal resolution (minutes), allowing for more precise kinetic analysis.

-

-

Abbreviated Procedure (Conceptual):

-

Anesthetize an APP transgenic mouse.

-

Using a stereotaxic frame, implant the microdialysis probe or MIE into the hippocampus.

-

Allow for a stabilization period to establish a baseline ISF Aβ reading.

-

Administer a potent, fast-acting secretase inhibitor (e.g., a γ-secretase inhibitor to completely halt new Aβ production).

-

Continuously measure the decline in ISF Aβ levels over several hours.

-